molecular formula C24H27Br2NO6 B303984 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Cat. No. B303984
M. Wt: 585.3 g/mol
InChI Key: BXRRFGLHOMHOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate, also known as MDPV, is a synthetic cathinone that has been widely studied for its potential use as a research chemical. This compound belongs to the class of psychoactive substances known as bath salts, which have been associated with a range of adverse effects and health risks. Despite this, MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the concentration of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and stimulation. 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate also has an affinity for various other receptors in the brain, including the sigma-1 receptor, which has been implicated in a range of neurological disorders.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a range of effects on the central nervous system, including altered mood, perception, and behavior. These effects are thought to be mediated by the drug's interaction with various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for abuse and the risk of adverse effects. As a result, it is important to use caution when working with this compound and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate, including further investigation of its therapeutic potential for psychiatric disorders, as well as its potential use as a tool for studying the dopamine system in the brain. Additionally, there is a need for further research on the safety and potential risks associated with this compound, particularly in the context of its use as a research chemical.

Synthesis Methods

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is typically synthesized using a multi-step process that involves the reaction of various chemical intermediates. The most common method involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2-bromo-1,3-dioxolane in the presence of a strong base. This is followed by a series of reactions that ultimately lead to the formation of 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate. The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been studied extensively for its potential use in scientific research. One of the main areas of interest has been its potential as a treatment for various psychiatric disorders, including depression, anxiety, and addiction. Research has shown that 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has a high affinity for the dopamine transporter, which plays a key role in the regulation of mood and reward. This has led to the hypothesis that 2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate may be effective in treating these disorders by modulating dopamine signaling in the brain.

properties

Product Name

2-(4-methoxyphenyl)-2-oxoethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Molecular Formula

C24H27Br2NO6

Molecular Weight

585.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-methylpentanoate

InChI

InChI=1S/C24H27Br2NO6/c1-11(2)8-16(24(31)33-10-17(28)12-4-6-13(32-3)7-5-12)27-22(29)18-14-9-15(19(18)23(27)30)21(26)20(14)25/h4-7,11,14-16,18-21H,8-10H2,1-3H3

InChI Key

BXRRFGLHOMHOQQ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=C(C=C1)OC)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=C(C=C1)OC)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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